Ethyl 5-cyano-6-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine core, a furan ring, and a benzothiophene moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 5-cyano-6-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dihydropyridine core, followed by the introduction of the furan and benzothiophene groups. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and efficiency in the synthesis process.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
Ethyl 5-cyano-6-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The benzothiophene moiety may interact with various enzymes, influencing their function. The overall effect of the compound is determined by the combined interactions of its various functional groups with their respective targets.
Comparison with Similar Compounds
Compared to other similar compounds, Ethyl 5-cyano-6-[(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups Similar compounds include other dihydropyridine derivatives, benzothiophene-containing molecules, and furan-based compounds
Properties
Molecular Formula |
C32H31N3O6S2 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C32H31N3O6S2/c1-3-39-31(37)26-20-13-8-9-15-23(20)43-30(26)34-24(36)18-42-29-21(17-33)25(22-14-10-16-41-22)27(32(38)40-4-2)28(35-29)19-11-6-5-7-12-19/h5-7,10-12,14,16,25,35H,3-4,8-9,13,15,18H2,1-2H3,(H,34,36) |
InChI Key |
XLQNFYDQTWCNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
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